3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride
Description
3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride is a pyrrolidine-derived compound functionalized with a biphenyl-4-ylmethoxymethyl group. The pyrrolidine ring (a five-membered secondary amine) serves as the core structure, while the biphenyl-4-ylmethoxy moiety introduces aromaticity and hydrophobicity. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C18H22ClNO |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
3-[(4-phenylphenyl)methoxymethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)18-8-6-15(7-9-18)13-20-14-16-10-11-19-12-16;/h1-9,16,19H,10-14H2;1H |
InChI Key |
VRXFXWCLHDGAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a biphenyl derivative. One common method includes the use of 4-bromomethylbiphenyl, which undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(([1,1’-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
The target compound shares structural similarities with other pyrrolidine derivatives, differing primarily in the substituent groups. Key analogs include:
Key Observations :
Comparison with Piperidine Derivatives
While pyrrolidine derivatives dominate this chemical class, piperidine analogs (six-membered rings) are also relevant:
| Compound Name | Core Structure | Substituent | Key Differences | Reference |
|---|---|---|---|---|
| 4-(Diphenylmethoxy)piperidine hydrochloride | Piperidine | Diphenylmethoxy group | Larger ring size; altered conformation |
Key Observations :
Physicochemical and Pharmacological Insights
Biological Activity
3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride, with the CAS number 1219968-11-2, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of 3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride is C₁₈H₂₂ClNO, with a molecular weight of 303.8 g/mol. The compound is characterized as an irritant and is primarily utilized for research purposes rather than therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClNO |
| Molecular Weight | 303.8 g/mol |
| CAS Number | 1219968-11-2 |
| Hazard Class | Irritant |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its effects on neurological pathways and potential antiviral properties.
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral activity. It has been evaluated for its efficacy against viruses such as Zika virus (ZIKV). In a study involving a series of derivatives, compounds were synthesized and tested for their ability to inhibit ZIKV replication. The SAR analysis indicated that modifications in the R groups significantly influenced antiviral potency.
Table 1: Antiviral Activity Against ZIKV
| Compound Number | R Group | % Inhibition at 10 μM | % Inhibition at 1 μM |
|---|---|---|---|
| 1 | -CF₃ | 99.9% | 90% |
| 2 | -OCH₃ | 99.0% | 68% |
| 3 | -CH₃ | 90% | NT |
NT = Not Tested
In these evaluations, compounds with specific substitutions showed significant inhibition rates, suggesting that structural modifications can enhance biological efficacy.
Neurological Effects
The compound's interaction with nicotinic acetylcholine receptors (nAChRs) has also been investigated. Compounds similar to 3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride have demonstrated selective binding affinity to α4β2-nAChR subtypes, which are implicated in various neurological disorders.
Case Study: Selective Binding to nAChRs
In a pharmacological study, a related compound exhibited a Ki value of 1.2 nM for α4β2-nAChR, indicating high selectivity over other receptor subtypes. This suggests that modifications in the pyrrolidine structure can lead to enhanced receptor selectivity and potential therapeutic applications in treating conditions like depression and anxiety disorders.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how different substituents affect the biological activity of pyrrolidine derivatives. Compounds with electron-withdrawing groups generally exhibited improved activity against viral replication compared to those with electron-donating groups.
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : Enhance antiviral activity.
- Aromatic Substituents : Influence binding affinity to nAChRs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
